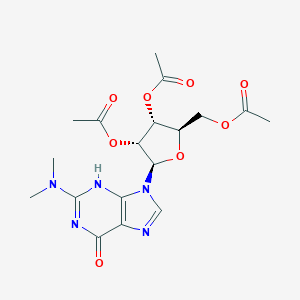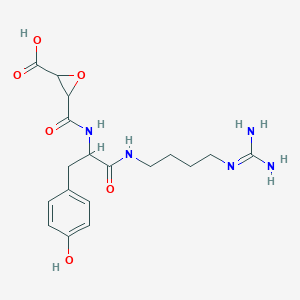
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, also known as ADP, is a chemical compound that has been extensively studied for its potential use in scientific research. ADP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In
Aplicaciones Científicas De Investigación
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has been used in a variety of scientific research applications, including:
1. Protein kinase activity assays: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is commonly used as a substrate for protein kinase activity assays. It is phosphorylated by protein kinases, allowing researchers to measure the activity of these enzymes.
2. ATP detection: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can be used to detect ATP levels in cells. When ATP is present, it is converted to 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide by the enzyme luciferase, which emits light that can be measured.
3. Drug screening: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can be used in drug screening assays to identify compounds that affect protein kinase activity.
Mecanismo De Acción
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a substrate for protein kinases, which catalyze the transfer of phosphate groups from ATP to specific amino acid residues on target proteins. This phosphorylation can activate or inhibit the target protein, depending on the specific site that is phosphorylated. 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is also involved in the regulation of cellular metabolism, as it is a precursor to ATP.
Efectos Bioquímicos Y Fisiológicos
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has a variety of biochemical and physiological effects, including:
1. Activation of protein kinases: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a substrate for protein kinases, which play a critical role in cellular signaling pathways.
2. Regulation of cellular metabolism: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a precursor to ATP, which is the primary source of energy for cellular processes.
3. Regulation of ion channels: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can modulate the activity of ion channels, which are critical for the transmission of electrical signals in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High specificity: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a specific substrate for protein kinases, allowing researchers to measure the activity of these enzymes with high accuracy.
2. Easy detection: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can be easily detected using a variety of methods, including fluorescence and luminescence assays.
3. Low cost: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is relatively inexpensive compared to other substrates used in protein kinase assays.
Some of the limitations of 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide include:
1. Limited solubility: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has limited solubility in water, which can make it difficult to work with in some experiments.
2. Short half-life: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has a short half-life in cells, which can limit its usefulness in some experiments.
3. Potential interference: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can potentially interfere with other cellular processes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, including:
1. Development of new substrates: Researchers are working to develop new substrates for protein kinase assays that have improved specificity and sensitivity.
2. Investigation of new applications: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has the potential to be used in a variety of new applications, including drug discovery and disease diagnosis.
3. Mechanistic studies: Further studies are needed to understand the mechanisms by which 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide modulates cellular processes, which could lead to the development of new therapeutic strategies.
Conclusion
In conclusion, 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, or 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, is a valuable tool for scientific research. Its use as a substrate for protein kinase assays, ATP detection, and drug screening has led to significant advances in our understanding of cellular signaling pathways and metabolism. While 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has some limitations, ongoing research is focused on developing new substrates and investigating new applications for this important compound.
Métodos De Síntesis
The synthesis of 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide involves the reaction of 4-acetylphenylhydrazine with 2-amino-1,6-dimethylpyrimidine in the presence of iodine. The resulting compound is a yellow crystalline solid with a melting point of 220-223°C.
Propiedades
Número CAS |
105883-79-2 |
|---|---|
Nombre del producto |
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide |
Fórmula molecular |
C14H17N4O+ |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
1-[4-[(2-amino-1,6-dimethylpyrimidin-1-ium-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C14H16N4O/c1-9-8-13(17-14(15)18(9)3)16-12-6-4-11(5-7-12)10(2)19/h4-8H,1-3H3,(H2,15,16,17,19)/p+1 |
Clave InChI |
HXXWJJSAVIDUCZ-UHFFFAOYSA-O |
SMILES |
CC1=CC(=NC(=[N+]1C)N)NC2=CC=C(C=C2)C(=O)C |
SMILES canónico |
CC1=CC(=NC(=[N+]1C)N)NC2=CC=C(C=C2)C(=O)C |
Sinónimos |
1-biotinyl-Ser-corticotropin releasing hormone corticotropin releasing hormone, biotinyl-Ser(1)- corticotropin releasing hormone, biotinylserine(1)- CRF, biotinyl-Ser(1)- CRH-bio-Ser(1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)










